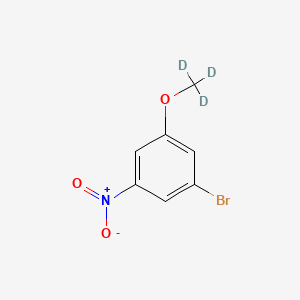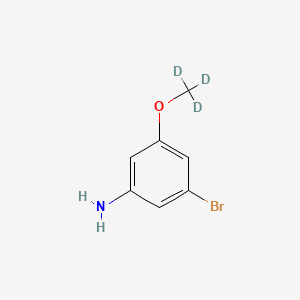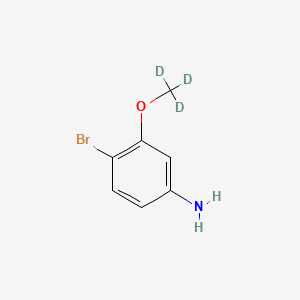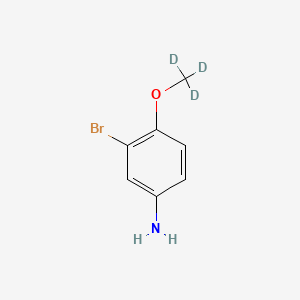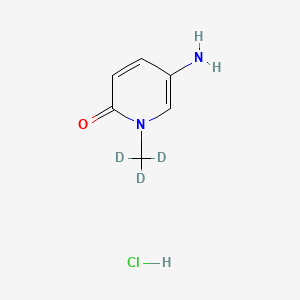
5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridinone core substituted with an amino group and a trideuteriomethyl group, which is a deuterium-labeled methyl group. The hydrochloride form enhances its solubility in water, making it easier to handle in various experimental settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE typically involves multi-step organic synthesis. One common approach is to start with a pyridinone precursor, which undergoes nitration to introduce the amino group. The trideuteriomethyl group can be introduced via a deuterium exchange reaction using deuterated reagents. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to a wide range of functionalized pyridinone derivatives.
Wissenschaftliche Forschungsanwendungen
5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the trideuteriomethyl group can influence the compound’s metabolic stability and binding affinity. The deuterium atoms can slow down metabolic processes, leading to prolonged activity and reduced side effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1-methylpyridin-2-one: Similar structure but without deuterium labeling.
5-Amino-1-ethylpyridin-2-one: Contains an ethyl group instead of a trideuteriomethyl group.
5-Amino-1-(trifluoromethyl)pyridin-2-one: Contains a trifluoromethyl group, which can significantly alter its chemical properties.
Uniqueness
The presence of the trideuteriomethyl group in 5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE makes it unique compared to its analogs. Deuterium labeling can enhance the compound’s metabolic stability and reduce its rate of degradation, making it a valuable tool in drug development and other scientific applications.
Eigenschaften
IUPAC Name |
5-amino-1-(trideuteriomethyl)pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-8-4-5(7)2-3-6(8)9;/h2-4H,7H2,1H3;1H/i1D3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWRDMPNTASXAM-NIIDSAIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=CC1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Fluoro-5-(methoxy-d3)phenyl]methanamine](/img/structure/B8135029.png)
